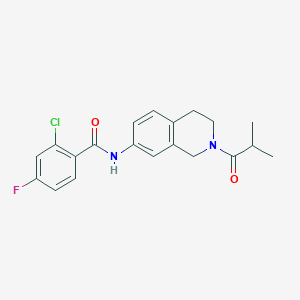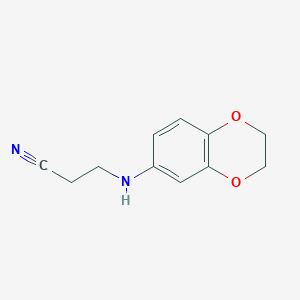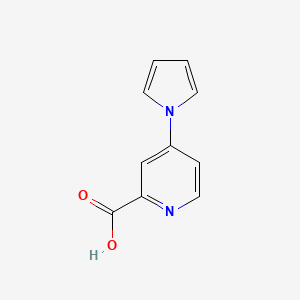
4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 887206-82-8 and a molecular weight of 188.19 . It is a solid substance at room temperature .
Molecular Structure Analysis
The linear formula of this compound is C10H8N2O2 . For a more detailed molecular structure, one could refer to crystallographic data or use computational chemistry methods to predict the structure.科学的研究の応用
C-H Functionalization and Redox-Annulations
Cyclic amines, including pyrrolidine derivatives, have been used in redox-annulations with α,β-unsaturated carbonyl compounds. This process involves the carboxylic acid promoted generation of a conjugated azomethine ylide, followed by electrocyclization and potential tautomerization, leading to the synthesis of ring-fused pyrrolines which can be further oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015).
Supramolecular Assemblies and Crystal Engineering
Studies on pyrazinecarboxylic acids have elucidated the occurrence of a carboxylic acid-pyridine supramolecular synthon, which is crucial for self-assembly in crystal structures. This understanding aids in crystal engineering strategies aimed at designing new materials with desired properties (Vishweshwar et al., 2002).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Pyridine-2,6-dicarboxylic acid has been employed in the formation of metal-organic frameworks (MOFs) that exhibit polycatenane-like structures through hydrogen bonding. These structures feature unique water clusters, demonstrating the material's potential for various applications, including gas storage and catalysis (Ghosh & Bharadwaj, 2005).
Photophysical Properties of Coordination Compounds
Lanthanide-based coordination polymers, synthesized using pyridine-derived carboxylic acids, have been explored for their photophysical properties. These studies are essential for developing materials for optical applications, including sensors and light-emitting devices (Sivakumar et al., 2011).
Antibacterial and DNA Interaction Studies
Pyridine-2-carboxylic acid and its derivatives have been characterized through spectroscopic techniques and computational methods to explore their antimicrobial activities and DNA interactions. These studies provide insights into the potential therapeutic applications of these compounds (Tamer et al., 2018).
特性
IUPAC Name |
4-pyrrol-1-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-7-8(3-4-11-9)12-5-1-2-6-12/h1-7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDPWMLPQRTMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887206-82-8 |
Source


|
| Record name | 4-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
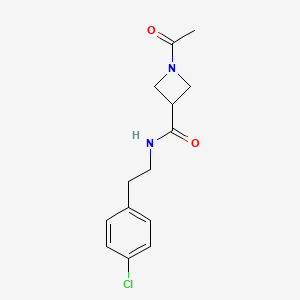


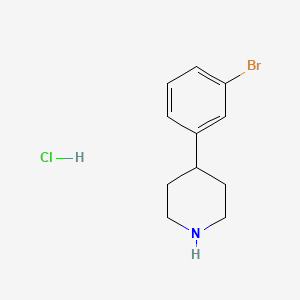
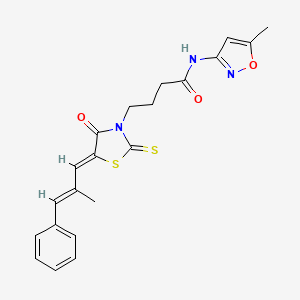

![4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2867410.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2867417.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2867419.png)
![Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate](/img/structure/B2867420.png)
